Triazolomethylindole-3-acetic Acid
Overview
Description
N-Phenylpiperidin-4-amine: is an organic compound with the molecular formula C11H16N2 . It is also known by other names such as 4-Piperidinamine, N-phenyl- and Despropionyl norfentanyl . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a phenyl group attached to the nitrogen atom of the piperidine ring.
Mechanism of Action
Target of Action
Triazolomethylindole-3-acetic Acid, also known as Triazolomethyl-indole-3-acetic Acid, is a metabolite of the serotonin (5-HT) receptor subtype 5-HT 1B and 5-HT 1D agonist rizatriptan . The primary targets of this compound are these serotonin receptor subtypes, which play a crucial role in neurotransmission in the central nervous system .
Mode of Action
As a metabolite of rizatriptan, it may interact with its targets, the 5-ht 1b and 5-ht 1d receptors, leading to changes in neurotransmission
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to serotonin signaling, given its targets. Indole-3-acetic acid (IAA), a related compound, is known to be produced by the degradation of tryptophan in higher plants . IAA regulates almost all aspects of plant growth and development, and similar effects might be expected from this compound . .
Pharmacokinetics
Its predicted properties include a logp of 118, indicating its lipophilicity, and a bioavailability score of 1, suggesting it may be well-absorbed in the body . These properties could impact its bioavailability and overall pharmacokinetic profile.
Result of Action
Given its relation to rizatriptan and its targets, it may have effects on neurotransmission and potentially influence processes such as pain perception
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, the biosynthesis and functions of IAA in microorganisms can be modulated by environmental conditions . Similar factors might also influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Triazolomethylindole-3-acetic Acid plays a significant role in biochemical reactions, particularly in the metabolism of serotonin receptor agonists. It interacts with several enzymes and proteins, including aldehyde dehydrogenase, which is involved in the oxidation of indole-3-acetaldehyde to indole-3-acetic acid . This interaction is crucial for the synthesis of indole-3-acetic acid, a plant hormone that aids in bacterial virulence. The nature of these interactions involves the formation of distinct conformations of nicotinamide adenine dinucleotide during the reaction course .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes, such as aldehyde dehydrogenase, and modulates their activity. This binding interaction leads to the oxidation of indole-3-acetaldehyde to indole-3-acetic acid, which is a key step in its mechanism of action . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound remains stable under specific storage conditions, such as -20°C, for up to four years . Long-term effects on cellular function are still being studied, but initial findings suggest that the compound may have sustained effects on cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes and gene expression. At higher doses, it may cause toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the metabolism of serotonin receptor agonists. It interacts with enzymes such as aldehyde dehydrogenase, which plays a crucial role in its metabolic conversion. The compound’s effects on metabolic flux and metabolite levels are still being investigated, but it is believed to influence the levels of specific metabolites involved in serotonin receptor pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation within different cellular compartments. The compound’s transport and distribution mechanisms are essential for understanding its overall effects on cellular function and metabolism .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is crucial for its interactions with enzymes and other biomolecules, ultimately affecting its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-Phenylpiperidin-4-amine involves the reductive amination of piperidone with aniline.
Condensation Reactions: Another method involves the condensation of piperidine with phenyl isocyanate, followed by reduction.
Industrial Production Methods: Industrial production of N-Phenylpiperidin-4-amine often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Phenylpiperidin-4-amine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form various substituted piperidines.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: N-Phenylpiperidin-4-amine N-oxide.
Reduction: Substituted piperidines.
Substitution: Various N-substituted piperidines.
Scientific Research Applications
Chemistry: N-Phenylpiperidin-4-amine is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the structure-activity relationships of piperidine derivatives .
Medicine: The compound is a key intermediate in the synthesis of fentanyl and its analogs, which are potent opioid analgesics .
Industry: N-Phenylpiperidin-4-amine is used in the production of specialty chemicals and as a building block in organic synthesis .
Comparison with Similar Compounds
4-Anilinopiperidine: Similar in structure but lacks the phenyl group on the nitrogen atom.
N-Phenylpiperidin-4-amine dihydrochloride: A salt form of the compound with different solubility properties.
4-Phenylpiperidine: Lacks the amino group on the piperidine ring.
Uniqueness: N-Phenylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties, especially in the context of opioid receptor binding and activation .
Biological Activity
Introduction
Triazolomethylindole-3-acetic acid (TIMA) is a synthetic derivative of indole-3-acetic acid (IAA), a well-known plant hormone classified as an auxin. This compound has garnered attention for its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of TIMA, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
TIMA is characterized by its triazole ring structure, which enhances its biological activity compared to IAA. The chemical formula for TIMA is , and it features both indole and triazole moieties that contribute to its diverse biological effects.
Property | Value |
---|---|
Molecular Weight | 256.26 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
Log P | Not specified |
Antibacterial Activity
Research indicates that TIMA exhibits significant antibacterial properties. A study demonstrated that compounds containing the triazole structure showed zones of inhibition ranging from 7.5 to 10.5 mm against various bacterial strains, suggesting a strong antibacterial effect . The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antifungal Activity
TIMA's antifungal activity has also been documented. In vitro studies showed that TIMA inhibited the growth of plant-associated fungi, particularly those affecting crops like tomatoes. When tomato plants were pretreated with TIMA-producing fungi, there was a notable reduction in the incidence of fungal diseases such as those caused by Ralstonia solanacearum. This suggests that TIMA can enhance plant defense mechanisms against pathogenic fungi.
Anticancer Potential
The anticancer potential of TIMA has been explored in various studies. One study reported that TIMA induced apoptosis in cancer cells through the activation of caspases and other apoptotic pathways . The compound's ability to produce reactive oxygen species (ROS) upon light irradiation further enhances its potential as a photosensitizer in photodynamic therapy for cancer treatment .
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with acne vulgaris, TIMA was used as a treatment modality. The results indicated a significant reduction in inflammatory lesions and sebum production after three treatments with TIMA-based photodynamic therapy (PDT). Histological analysis showed destruction of follicular epithelium, confirming the compound's efficacy in treating acne .
Case Study 2: Plant Disease Management
Another study focused on the application of TIMA in agricultural settings. Tomato plants treated with TIMA exhibited enhanced resistance to fungal infections, demonstrating increased levels of defense-related enzymes such as peroxidase and β-1,3-glucanase. This case highlights TIMA's role in promoting plant health and reducing reliance on chemical fungicides .
The biological activities of TIMA can be attributed to several mechanisms:
- Cell Wall Disruption : In bacteria, TIMA interferes with cell wall synthesis, leading to cell lysis.
- Apoptosis Induction : In cancer cells, TIMA activates apoptotic pathways through ROS generation.
- Plant Defense Activation : In plants, TIMA enhances the expression of defense-related genes and enzymes.
Table 2: Summary of Biological Activities and Mechanisms
Properties
IUPAC Name |
2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c18-13(19)4-10-5-15-12-2-1-9(3-11(10)12)6-17-8-14-7-16-17/h1-3,5,7-8,15H,4,6H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACIHDPNKNLLMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437270 | |
Record name | {5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177270-91-6 | |
Record name | 1H-Indole-3-acetic acid, 5-(1H-1,2,4-triazol-1-ylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177270916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-INDOLE-3-ACETIC ACID, 5-(1H-1,2,4-TRIAZOL-1-YLMETHYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8W8CXB9JB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of Triazolomethyl-indole-3-acetic Acid in rizatriptan metabolism?
A1: Triazolomethyl-indole-3-acetic Acid represents a major metabolic pathway for rizatriptan in humans. Following both intravenous and oral administration of rizatriptan, Triazolomethyl-indole-3-acetic Acid was found to be the most abundant metabolite in urine. Specifically, it accounted for 35% and 51% of the administered dose after intravenous and oral administration, respectively []. This highlights its importance in understanding the drug's pharmacokinetic profile.
Q2: Are there any differences in the metabolic profile of rizatriptan depending on the route of administration?
A2: Yes, the research indicates that the route of administration influences the metabolic profile of rizatriptan, particularly regarding Triazolomethyl-indole-3-acetic Acid. Following intravenous administration, Triazolomethyl-indole-3-acetic Acid constituted 35% of the excreted dose in urine, while oral administration led to a higher proportion, reaching 51% []. This difference suggests a more substantial first-pass metabolism of rizatriptan in the liver when administered orally, leading to a higher production of Triazolomethyl-indole-3-acetic Acid. This difference emphasizes the importance of considering the route of administration when interpreting rizatriptan's pharmacokinetic profile and its metabolic fate.
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